REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:13]=[C:12]([I:14])[CH:11]=[C:6]([C:7](OC)=[O:8])[CH:5]=1.[BH4-].[Na+].Cl>C1COCC1.O>[OH:8][CH2:7][C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:13]=[C:12]([I:14])[CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)OC)=CC(=C1)I)=O
|
Name
|
CaCI2
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one day at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was isolated by extraction
|
Type
|
CUSTOM
|
Details
|
purified by crystallization from THF/hexane
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=C(C1)I)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |